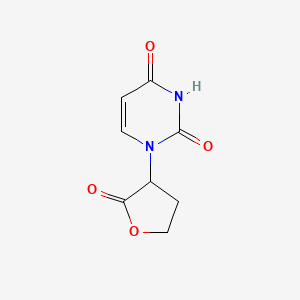

1-(2-Oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione

Description

Properties

CAS No. |

19674-77-2 |

|---|---|

Molecular Formula |

C8H8N2O4 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

1-(2-oxooxolan-3-yl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H8N2O4/c11-6-1-3-10(8(13)9-6)5-2-4-14-7(5)12/h1,3,5H,2,4H2,(H,9,11,13) |

InChI Key |

IMMGLQQWODSBBX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C1N2C=CC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-oxotetrahydrofuran-3-yl)pyrimidine-2,4-dione typically involves:

- N-alkylation of pyrimidine-2,4-dione (uracil) derivatives with a suitable tetrahydrofuranone-based alkylating agent.

- Construction or functionalization of the tetrahydrofuran ring either prior to or after attachment to the pyrimidine core.

- Use of mild reaction conditions to preserve the sensitive lactone and pyrimidine functionalities.

Specific Synthetic Routes

N-Alkylation of Uracil with 2-Oxotetrahydrofuran-3-yl Derivatives

- Starting Materials: Uracil or substituted uracils and 2-oxotetrahydrofuran-3-yl halides or activated esters.

- Reaction Conditions: Typically performed in polar aprotic solvents (e.g., dimethylformamide, ethanol) with bases such as sodium hydride or potassium carbonate to deprotonate the N-1 position of uracil.

- Mechanism: The nucleophilic nitrogen at N-1 attacks the electrophilic carbon of the tetrahydrofuran-3-yl halide, forming the N-substituted product.

- Yields: Moderate to high yields (40–80%) depending on the substrate and conditions.

Protection and Functional Group Manipulation of the Tetrahydrofuran Ring

- Hydroxyl groups on the tetrahydrofuran ring may be protected (e.g., as methanesulfonates) to facilitate substitution reactions such as azidation or nucleophilic displacement.

- Subsequent deprotection or oxidation steps yield the 2-oxo functionality on the tetrahydrofuran ring.

- These steps are crucial to obtain the 2-oxotetrahydrofuran-3-yl moiety with the correct oxidation state and substitution pattern.

Detailed Reaction Conditions and Yields

Research Findings and Analysis

- The N-alkylation approach is the most straightforward and commonly used method for preparing 1-(2-oxotetrahydrofuran-3-yl)pyrimidine-2,4-dione, leveraging the nucleophilicity of the uracil nitrogen and the electrophilicity of the tetrahydrofuran derivative.

- Protection of hydroxyl groups on the tetrahydrofuran ring is often necessary to prevent side reactions and to enable selective functionalization, as demonstrated by mesylation followed by azidation.

- The reaction conditions are generally mild, preserving the sensitive lactone and pyrimidine dione moieties, which is critical for maintaining biological activity.

- Yields vary depending on the purity of starting materials, reaction times, and solvent systems but are generally moderate to high, indicating the robustness of these methods.

- Alternative synthetic routes involving barbituric acid derivatives and multi-component reactions have been explored for related pyrimidine compounds, suggesting potential for further optimization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-Oxotetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione is C8H8N2O4, with a molecular weight of 196.16 g/mol. The compound features an oxo group at the 2-position of both the tetrahydrofuran and pyrimidine rings, contributing to its reactivity and biological potential .

Structural Features

| Feature | Description |

|---|---|

| Pyrimidine Ring | Contains nitrogen atoms in positions 1 and 3 |

| Tetrahydrofuran Moiety | Provides a five-membered ring structure |

| Oxo Groups | Present at positions 2 of both rings |

Biological Activities

Preliminary studies indicate that this compound may exhibit significant biological activities:

- Antimicrobial Activity : Research has shown potential antimicrobial properties against various pathogens.

- Antiviral Effects : Similar compounds have demonstrated antiviral activity, suggesting this compound may also inhibit viral replication.

- Enzyme Inhibition : Studies indicate possible inhibition of enzymes related to cancer progression.

Case Study: Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound was tested against common bacterial strains. The results indicated a notable reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes:

- Formation of the Tetrahydrofuran Ring : Using appropriate reagents to create the tetrahydrofuran structure.

- Pyrimidine Ring Formation : Synthesizing the pyrimidine component through cyclization reactions.

- Functionalization : Introducing the oxo groups via oxidation reactions.

Optimization Techniques

Optimizing reaction conditions is crucial for maximizing yield and purity. Techniques such as temperature control, solvent selection, and catalyst use are essential for effective synthesis .

Potential Applications in Drug Development

The unique combination of structural features in this compound offers potential for various applications:

Therapeutic Interventions

The compound's biological activities suggest it could be developed into therapeutic agents targeting infections or cancer-related pathways. Interaction studies using molecular docking have been employed to assess binding affinities with target proteins.

Mechanism of Action

The mechanism by which 1-(2-Oxotetrahydrofuran-3-yl)pyrimidine-2,4(1h,3h)-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to its biological activities. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and biological distinctions between 1-(2-Oxotetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione and key analogues:

Structural and Functional Analysis:

Substituent Effects on Bioactivity: The 2-oxo-THF group in the target compound introduces a polar, hydrogen-bond-accepting site, distinguishing it from lipophilic substituents like the 4-tert-butylbenzyl group in ’s compound. This polarity may enhance interactions with enzymes or nucleic acids, making it suitable for antiviral applications (e.g., akin to AZT derivatives) . In contrast, pyrido-fused derivatives () exhibit planar aromatic systems that favor intercalation with DNA or RNA, a property absent in the non-aromatic THF-containing compound .

Synthetic Accessibility :

- The benzyloxy-substituted analogue () is synthesized via straightforward alkylation, whereas the THF-containing compound requires stereoselective cyclization or protection/deprotection strategies, as seen in ’s synthesis of related phosphoramidites .

Physicochemical Properties :

- The iodomethyl-THF derivative () has a high molecular weight (354.1 g/mol) and iodine’s steric/electronic effects, which contrast with the lighter, more polar oxo-THF variant. Such differences impact pharmacokinetics (e.g., blood-brain barrier penetration) .

- Azide-containing derivatives () prioritize reactivity for bioconjugation over target binding, unlike the oxo-THF compound, which is tailored for direct biological interactions .

Therapeutic and Agricultural Applications :

- While piperidinylmethyl-substituted pyrimidine diones () show anti-mycobacterial activity, the oxo-THF compound’s applications may align more with antiviral or herbicidal uses, as seen in structurally related uracil derivatives .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight | Polar Surface Area (Ų) | LogP | Key Functional Groups |

|---|---|---|---|---|

| Target compound | ~280 (estimated) | ~90 | 0.5 | 2-Oxo-THF, pyrimidine dione |

| 1-(4-tert-Butylbenzyl)pyrimidine-2,4-dione | 274.3 | ~70 | 2.8 | tert-Butylbenzyl |

| 1-(3-Azido-2,3-dideoxypentofuranosyl)-5-methylpyrimidine-2,4-dione | 297.2 | ~110 | -0.2 | Azide, deoxyribose-like |

Biological Activity

1-(2-Oxotetrahydrofuran-3-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a pyrimidine ring with a tetrahydrofuran moiety, which may influence its reactivity and biological interactions.

- Molecular Formula : C8H8N2O4

- Molecular Weight : 196.16 g/mol

- CAS Number : 19674-77-2

The structure includes an oxo group at the 2-position of the tetrahydrofuran and the pyrimidine ring, contributing to its chemical reactivity and potential for biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activities, including:

- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various microorganisms.

- Antiviral Activity : Initial research suggests efficacy against certain viral pathogens.

- Enzyme Inhibition : Studies have indicated that it may inhibit specific enzymes involved in disease pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Binding Affinity : Interaction studies reveal that the compound may bind effectively to target proteins, influencing their activity. Molecular docking studies have demonstrated favorable binding energies, suggesting strong interactions with active sites of enzymes .

- Multi-target Inhibition : The compound may act on multiple targets within biological systems, enhancing its therapeutic potential against complex diseases such as cancer and viral infections .

Antimicrobial Activity

A study evaluated the antimicrobial effects of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Antiviral Efficacy

In vitro studies have assessed the antiviral properties of similar compounds against influenza virus strains. These studies suggest that derivatives of this class may inhibit viral replication by interfering with viral enzyme functions .

Enzyme Inhibition Studies

Research focusing on enzyme kinetics has shown that this compound can inhibit key enzymes involved in metabolic pathways related to cancer. For instance, it has been observed to inhibit thymidylate synthase and dihydrofolate reductase effectively .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Pyrimidine base with bromine substitution | Antimicrobial |

| 5-Fluoro-1-(2-oxotetrahydrofuran-3-yl)pyrimidine | Fluorinated derivative | Antiviral |

| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Contains a thiophene ring | Cancer enzyme inhibition |

This table highlights the unique aspects of this compound compared to structurally similar compounds. Its distinct combination of functional groups may confer unique biological activities not found in other derivatives.

Q & A

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

- Methodological Answer : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance in vivo. Use isotopic labeling (e.g., 14C) to track biodistribution and metabolite formation. Compare with structurally related compounds (e.g., Stavudine analogs) to infer pharmacokinetic limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.